Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
Description
Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C15H9BrF4O2 It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoate structure
Properties
IUPAC Name |
benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF4O2/c16-13-10(15(18,19)20)6-7-11(17)12(13)14(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXJAGQQJPPIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Trifluoromethyl-Substituted Arenes
A widely adopted method begins with 3-fluoro-2-methylbenzotrifluoride. Bromination at the 2-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). Reaction conditions typically involve refluxing in carbon tetrachloride (CCl₄) at 80–100°C for 12–24 hours, yielding 2-bromo-6-fluoro-3-(trifluoromethyl)toluene. Subsequent oxidation of the methyl group to a carboxylic acid is accomplished using potassium permanganate (KMnO₄) in aqueous sulfuric acid (H₂SO₄) at 60°C, achieving conversions >90%.
Table 1: Bromination and Oxidation Conditions
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂, AIBN, CCl₄ | 80°C | 24 | 85 |
| Oxidation | KMnO₄, H₂SO₄, H₂O | 60°C | 12 | 92 |
Directed Ortho Metalation (DoM)
An alternative route employs directed lithiation strategies. Starting with 3-fluoro-5-(trifluoromethyl)anisole, treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a stabilized aryl lithium species. Quenching with bromine (Br₂) introduces the bromine atom at the 2-position, followed by demethylation using boron tribromide (BBr₃) to yield the phenolic intermediate. Oxidation with Jones reagent (CrO₃/H₂SO₄) subsequently converts the phenol to the carboxylic acid, with an overall yield of 78%.
Carboxylation via CO₂ Insertion
A patent-pending method utilizes 3-fluorotrifluorotoluene as the starting material. Deprotonation with n-butyllithium (n-BuLi) at −78°C in THF forms a resonance-stabilized aryl lithium intermediate, which reacts with gaseous carbon dioxide (CO₂) to install the carboxylic acid group. Bromination at the 2-position is then performed using copper(I) bromide (CuBr) in dimethylformamide (DMF) at 120°C, achieving regioselectivity >95%.
Equation 1: CO₂ Insertion Reaction
Esterification with Benzyl Alcohol
Esterification of the benzoic acid intermediate is typically performed via two methods: (1) acid-catalyzed Fischer esterification or (2) activation as an acid chloride followed by nucleophilic acyl substitution.
Fischer Esterification
The benzoic acid is refluxed with excess benzyl alcohol in the presence of concentrated sulfuric acid (H₂SO₄). Azeotropic removal of water using a Dean-Stark apparatus drives the equilibrium toward ester formation. Optimal conditions involve a 1:5 molar ratio of acid to alcohol at 110°C for 8–10 hours, yielding 80–85% product.
Acid Chloride Route
Activation of the carboxylic acid as its acid chloride enhances reactivity. Thionyl chloride (SOCl₂) is employed under reflux (70°C, 4 hours), followed by reaction with benzyl alcohol in dichloromethane (DCM) at 0°C. Triethylamine (Et₃N) is added to scavenge HCl, improving yields to 90–95%.
Equation 2: Acid Chloride Formation
Table 2: Esterification Efficiency Comparison
| Method | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 110°C | 10 | 83 |
| Acid Chloride Route | SOCl₂, Et₃N | 0°C | 2 | 94 |
Purification and Characterization
Crude ester is purified via vacuum distillation (b.p. 150–155°C at 0.5 mmHg) or column chromatography (silica gel, hexane/ethyl acetate 9:1). Purity is verified by HPLC (>99.5%) and nuclear magnetic resonance (NMR) spectroscopy. Key spectroscopic data include:
Industrial-Scale Considerations
Large-scale production favors the acid chloride route due to faster reaction kinetics and higher yields. Continuous flow reactors are employed for bromination and esterification steps, reducing batch times by 40% . Solvent recovery systems (e.g., thin-film evaporators) minimize waste generation, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while hydrolysis results in benzoic acid derivatives .
Scientific Research Applications
Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-Bromo-6-fluorobenzotrifluoride: Shares similar structural features but lacks the ester group.
Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate: Similar structure with a methyl ester instead of a benzyl ester.
Uniqueness: Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features several functional groups that contribute to its biological properties:
- Bromine : Known for its electrophilic characteristics.
- Fluorine : Enhances lipophilicity and can influence molecular interactions.
- Trifluoromethyl group : Known to improve the pharmacological profile of compounds.
This combination of functional groups allows the compound to interact with various biological targets, potentially modulating biochemical pathways.
The biological activity of this compound is believed to involve several mechanisms:
- Electrophilic Aromatic Substitution : The presence of bromine and fluorine may facilitate reactions with nucleophiles in biological systems, leading to the modulation of enzyme activities.
- Binding Affinity Modulation : The trifluoromethyl group can enhance binding affinity to specific molecular targets, affecting cellular signaling pathways and gene expression.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it was tested against various bacterial strains, showing effective inhibition at micromolar concentrations. This suggests potential applications in treating bacterial infections.
Anticancer Properties
Research has indicated that this compound may also exhibit anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines. For example, a study reported that treatment with this compound led to a dose-dependent decrease in cell viability in certain cancer types, highlighting its potential as a therapeutic agent.
Data Table: Biological Activity Summary
| Biological Activity | Observed Effects | Concentration Range | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Micromolar levels | |
| Anticancer | Induction of apoptosis | Varies by cell line |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound inhibited growth effectively at concentrations as low as 10 µM. This positions it as a promising candidate for further development as an antimicrobial agent.
- Cancer Cell Line Studies : In a series of experiments involving different cancer cell lines (e.g., breast and colon cancer), the compound demonstrated significant cytotoxicity, with IC50 values ranging from 5 to 15 µM, indicating strong potential for anticancer applications.
Q & A
Q. What are the common synthetic routes for preparing Benzyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate?
- Methodological Answer : The ester can be synthesized via esterification of the corresponding benzoic acid derivative (e.g., 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid) with benzyl alcohol. A typical protocol involves activating the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous dichloromethane or DMF . Alternative routes may involve nucleophilic substitution of bromine in precursors like 2-bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde, followed by oxidation to the acid and subsequent esterification .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming the positions of fluorine and trifluoromethyl groups. For example, the trifluoromethyl group () exhibits distinct signals near -60 to -70 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., ) and isotopic patterns due to bromine .
- X-ray Crystallography : Resolves steric effects of substituents and confirms regiochemistry. SHELX programs are widely used for refinement .
Q. What are the key reactivity patterns of the bromine substituent in this compound?
- Methodological Answer : Bromine acts as a leaving group in nucleophilic aromatic substitution (SNAr). The electron-withdrawing effects of the and groups activate specific ring positions. For instance, reactions with amines or thiols under basic conditions (e.g., KCO/DMF) yield substituted derivatives. Competitive pathways (e.g., elimination vs. substitution) must be assessed via kinetic studies or computational modeling .
Advanced Research Questions
Q. How do electronic effects of fluorine and trifluoromethyl groups influence regioselectivity in reactions?
Q. How can computational chemistry predict the hydrolytic stability of the benzyl ester group?
- Methodological Answer : Perform QM/MM simulations to assess hydrolysis pathways. Key parameters include:
- Activation Energy : Calculate transition states for ester cleavage in acidic/basic conditions.
- Solvent Effects : Use COSMO-RS to model polar solvents (e.g., water, methanol).
- Substituent Impact : Compare ’s electron-withdrawing effect (slowing hydrolysis) versus benzyl’s steric protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
